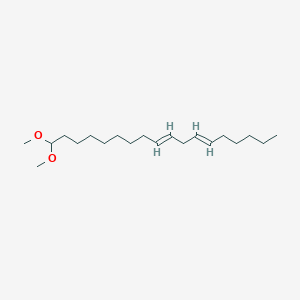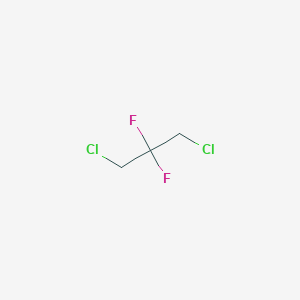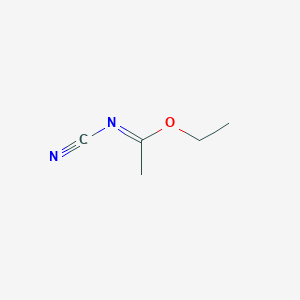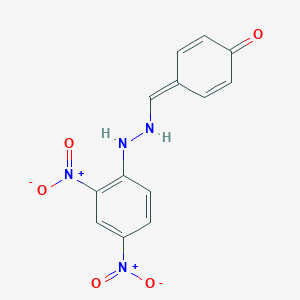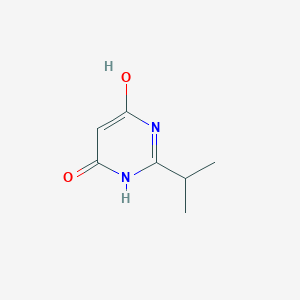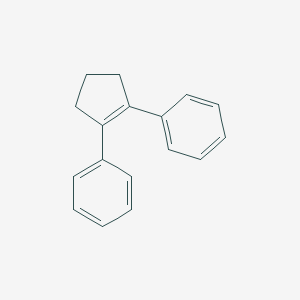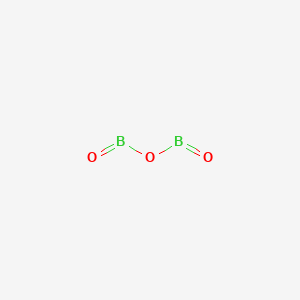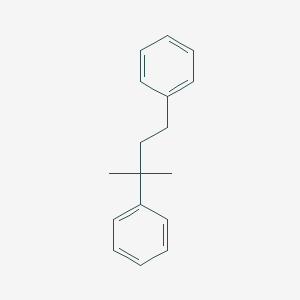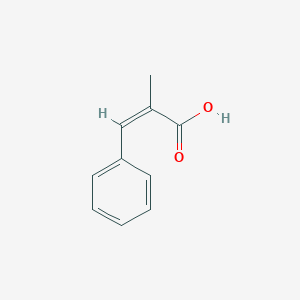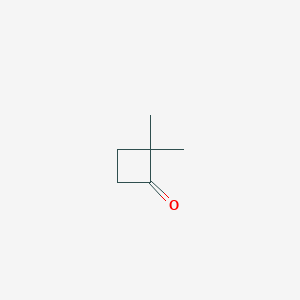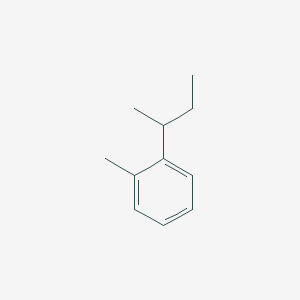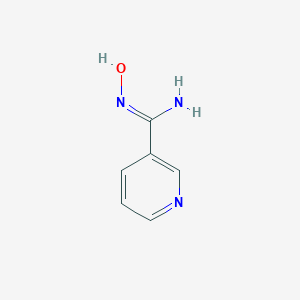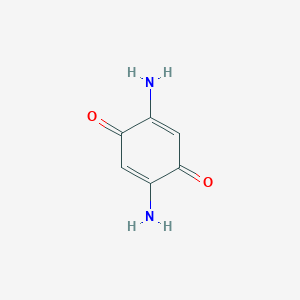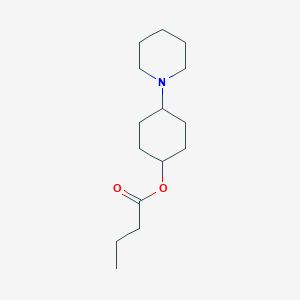
4-Piperidinocyclohexyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinocyclohexyl butyrate (PCCB) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. PCCB belongs to the class of cyclohexylamines and is structurally similar to other compounds such as phencyclidine (PCP) and ketamine. However, PCCB has a unique chemical structure that makes it a promising candidate for various scientific applications.
Wirkmechanismus
4-Piperidinocyclohexyl butyrate acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, 4-Piperidinocyclohexyl butyrate can modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Biochemische Und Physiologische Effekte
4-Piperidinocyclohexyl butyrate has been shown to have various biochemical and physiological effects in animal studies. In rats, 4-Piperidinocyclohexyl butyrate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and neuroplasticity. 4-Piperidinocyclohexyl butyrate has also been shown to increase the levels of glutathione, an important antioxidant that protects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Piperidinocyclohexyl butyrate in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific applications. However, the synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise. Additionally, 4-Piperidinocyclohexyl butyrate has not been extensively studied in humans, and its potential side effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-Piperidinocyclohexyl butyrate. One area of research is in the development of new drugs based on the chemical structure of 4-Piperidinocyclohexyl butyrate. Another area of research is in the study of the potential side effects of 4-Piperidinocyclohexyl butyrate in humans. Additionally, further research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl butyrate and its potential therapeutic applications.
Synthesemethoden
4-Piperidinocyclohexyl butyrate can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and butyric anhydride. The final product is obtained through purification and crystallization processes. The synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-Piperidinocyclohexyl butyrate has been studied for its potential therapeutic applications in various scientific fields. One of the main areas of research is in the field of neuroscience, where 4-Piperidinocyclohexyl butyrate has been shown to have neuroprotective effects. 4-Piperidinocyclohexyl butyrate has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
1531-99-3 |
|---|---|
Produktname |
4-Piperidinocyclohexyl butyrate |
Molekularformel |
C15H27NO2 |
Molekulargewicht |
253.38 g/mol |
IUPAC-Name |
(4-piperidin-1-ylcyclohexyl) butanoate |
InChI |
InChI=1S/C15H27NO2/c1-2-6-15(17)18-14-9-7-13(8-10-14)16-11-4-3-5-12-16/h13-14H,2-12H2,1H3 |
InChI-Schlüssel |
CIWYNCKUHLVFKX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Kanonische SMILES |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Andere CAS-Nummern |
1531-99-3 |
Synonyme |
Butyric acid 4-piperidinocyclohexyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



